RGD peptide (GRGDNP) TFA

Integrin Signaling Vascular Biology Endothelial Function

RGD peptide (GRGDNP) TFA is the preferred linear hexapeptide for selectively probing α5β1 integrin pathways, validated in arteriolar vasoconstriction assays where it uniquely induces sustained responses unlike GRGDSP. This TFA salt ensures standard solubility for in vitro mechanobiology (stretch-induced IKK/IL-6 inhibition) and chondrocyte apoptosis studies. Cost-effective for routine adhesion/migration assays requiring α5β1 specificity without confounding αvβ3 effects.

Molecular Formula C₂₅H₃₉F₃N₁₀O₁₂
Molecular Weight 728.63
Cat. No. B1574798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGD peptide (GRGDNP) TFA
Molecular FormulaC₂₅H₃₉F₃N₁₀O₁₂
Molecular Weight728.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRGDNP TFA Procurement Guide: A Linear RGD Peptide with Functional α5β1 Integrin Bias for Cell Adhesion and Apoptosis Research


RGD peptide (GRGDNP) TFA (CAS 114681-65-1, sequence Gly-Arg-Gly-Asp-Asn-Pro, TFA salt) is a synthetic hexapeptide containing the integrin-binding RGD motif . It functions as a competitive inhibitor of integrin-ECM interactions, with a reported functional preference for the α5β1 integrin heterodimer over αvβ3 in certain vascular and cellular assays [1][2]. As a linear peptide, it is commonly employed in fundamental research to study cell adhesion, migration, and integrin-mediated signaling pathways, with its TFA salt form providing standard solubility characteristics for in vitro applications .

Why Linear RGD Peptides Are Not Interchangeable: The Functional and Selectivity Divergence of GRGDNP TFA


The RGD motif is recognized by multiple integrin subtypes (αvβ3, α5β1, αIIbβ3, etc.), and subtle sequence variations flanking this core motif dramatically alter binding affinity, selectivity, and downstream functional outcomes [1]. A systematic evaluation of linear RGD peptides revealed that IC50 values for αvβ3 span a 7-fold range from RGD (89 nM) to GRGDSPK (12.2 nM) within the same class [2]. Critically, GRGDNP exhibits a functional preference for α5β1 over αvβ3, as demonstrated in arteriolar assays where GRGDNP (2.1 mM) induced sustained vasoconstriction while GRGDSP (a peptide with better αvβ3 interaction) failed to elicit a sustained response [3]. This divergence in biological activity—despite both being linear hexapeptides—underscores that generic substitution between RGD peptides without empirical justification risks confounding experimental outcomes and invalidating comparative studies.

Quantitative Evidence Guide: Differentiating GRGDNP TFA from Closest Analogs GRGDSP and RGDS


Functional Selectivity in Vascular Physiology: GRGDNP Induces α5β1-Mediated Vasoconstriction While GRGDSP Does Not

GRGDNP demonstrates a functional preference for α5β1 integrin over αvβ3 in a physiologically relevant arteriolar vasoconstriction assay. Topical application of GRGDNP at 2.1 mM induced sustained vasoconstriction in rat skeletal muscle arterioles. This response was inhibited by α5 integrin blockade and intensified by β3 integrin blockade, confirming α5β1 mediation. In contrast, GRGDSP—a linear RGD peptide that interacts more favorably with αvβ3—failed to induce any sustained constriction under identical conditions [1].

Integrin Signaling Vascular Biology Endothelial Function

Apoptotic Potency in Primary Chondrocytes: GRGDNP Matches GRGDSP Efficacy at 5 mM

In primary cultured rabbit chondrocytes, treatment with 5 mM GRGDNP significantly decreased cell survival rates, demonstrating an apoptotic effect comparable to GRGDSP. Both GRGDNP and GRGDSP reduced survival to a similar extent at this concentration. However, at 1 mM, only the RGDS- and GRGDSP-treated groups showed significant decreases in synovial cell survival, while GRGDNP's effect at this lower concentration was not reported as statistically significant in this study [1]. This suggests a potential concentration-dependent divergence in potency across cell types.

Apoptosis Cartilage Biology Integrin-Mediated Cell Death

Integrin Binding Profile: GRGDNP Belongs to Linear Peptide Class with αvβ3 Bias But Distinct α5β1 Preference

A comprehensive head-to-head evaluation of 38 RGD ligands using a standardized solid-phase binding assay placed GRGDNP within the linear peptide class. All linear peptides tested, including GRGDNP, exhibited their lowest IC50 values for αvβ3 (range 12–89 nM across the class), with higher IC50 values for α5β1 (range 34–335 nM) and αvβ5 (range 167–580 nM) [1]. While specific IC50 values for GRGDNP alone were not reported, the study notes that GRGDNP has been described to preferentially bind α5β1 [1]. This contrasts with cyclic RGD peptides like c(RGDfK), which exhibit sub-nanomolar IC50 (0.94 nM) for αvβ3 and high selectivity .

Integrin Binding Selectivity Profiling Cell-Free Assay

In Vitro Functional Activity: GRGDNP Abolishes Stretch-Induced IKK Activation at 50 μM

In human umbilical vein endothelial cells (HUVECs), a 3-hour preincubation with 50 μM GRGDNP completely eliminated stretch-induced activation of IKK and subsequent IL-6 mRNA expression. Importantly, GRGDNP had minimal effect on IKK activity or IL-6 expression in unstretched HUVECs, indicating that its inhibitory action is specific to mechanically stimulated signaling pathways . No direct comparative data with other RGD peptides under identical stretch conditions was found in this source.

Mechanotransduction NF-κB Signaling Endothelial Biology

Storage and Handling: TFA Salt Form Provides Defined Lyophilized Stability Profile

The TFA salt form of GRGDNP is provided as a lyophilized powder. Vendor datasheets indicate stability for up to 36 months when stored desiccated at -20°C. In solution, stability is limited; it is recommended to store aliquots at -20°C and use within 1 month to prevent potency loss, with avoidance of multiple freeze-thaw cycles [1]. Compared to cyclic RGD peptides which may offer enhanced proteolytic resistance in vivo [2], linear GRGDNP TFA is best suited for short-term in vitro experiments where precise concentration control is maintained.

Peptide Stability Storage Guidelines Procurement Considerations

Optimal Use Cases for GRGDNP TFA Based on Quantitative Differentiation Evidence


Investigating α5β1 Integrin-Mediated Vascular Signaling and Vasomotor Control

Based on direct evidence that GRGDNP (2.1 mM) induces α5β1-dependent sustained vasoconstriction in arterioles while GRGDSP does not [1], GRGDNP TFA is the preferred linear RGD peptide for ex vivo vascular studies examining the role of α5β1 integrin in endothelial-dependent vasomotor responses. Researchers can employ GRGDNP to selectively probe α5β1 signaling pathways in isolated vessel preparations without confounding αvβ3-mediated effects that would be triggered by GRGDSP.

Inducing Apoptosis in Chondrocyte Cultures for Cartilage Degeneration Research

Evidence shows that GRGDNP at 5 mM significantly reduces chondrocyte survival, comparable to GRGDSP [2]. For researchers studying integrin-mediated apoptosis in cartilage biology or osteoarthritis models, GRGDNP TFA provides a validated tool. However, users should note that at lower concentrations (1 mM), GRGDNP's effect on synovial cells was not significant, suggesting cell-type-specific sensitivity thresholds that should be empirically determined for each experimental system.

Blocking Mechanotransduction Pathways in Endothelial Cells Under Shear or Stretch

The demonstrated ability of GRGDNP (50 μM) to abolish stretch-induced IKK activation and IL-6 expression in HUVECs makes it suitable for in vitro mechanobiology studies. Researchers investigating how mechanical forces are transduced through integrin-ECM interactions can use GRGDNP TFA to competitively inhibit RGD-dependent signaling, providing a pharmacological control for experiments involving shear stress, cyclic stretch, or substrate stiffness.

General Integrin-Ligand Interaction Studies Requiring Moderate Affinity and Linear Scaffold

For cell adhesion, migration, and differentiation assays where sub-nanomolar potency is not required, GRGDNP TFA offers a cost-effective linear peptide option. The systematic evaluation by Kapp et al. [3] places GRGDNP within the linear RGD class exhibiting nanomolar αvβ3/α5β1 affinity, making it appropriate for fundamental integrin research. Users requiring higher affinity or metabolic stability for in vivo applications should consider cyclic alternatives like c(RGDfK).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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